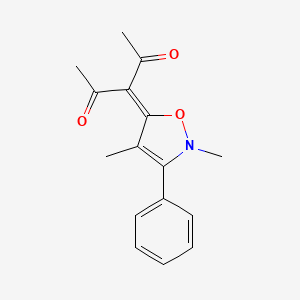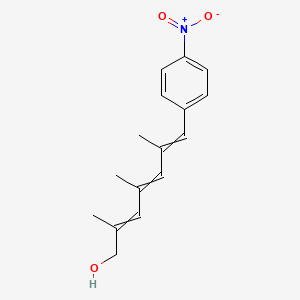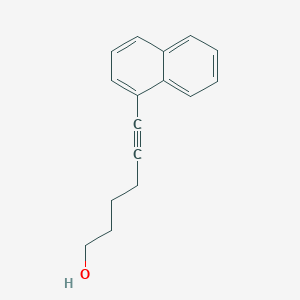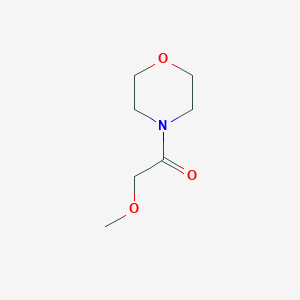![molecular formula C15H17ClO B12611585 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene CAS No. 648433-42-5](/img/structure/B12611585.png)
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, a hept-1-en-5-yn-4-yl chain, and a methoxybenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of a methoxybenzene derivative with a chloromethylated hept-1-en-5-yn-4-yl precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular proteins or enzymes, leading to the inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Bromomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Iodomethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
- 1-[2-(Hydroxymethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene
Uniqueness
1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its bromomethyl or iodomethyl analogs
Eigenschaften
CAS-Nummer |
648433-42-5 |
|---|---|
Molekularformel |
C15H17ClO |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene |
InChI |
InChI=1S/C15H17ClO/c1-4-5-14(10-12(2)11-16)13-6-8-15(17-3)9-7-13/h6-9,14H,2,10-11H2,1,3H3 |
InChI-Schlüssel |
OXRJGBVTLVVGBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(CC(=C)CCl)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)

![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)






![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
